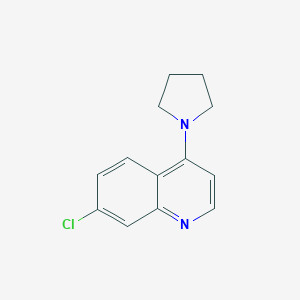

7-Chloro-4-(1-pyrrolidinyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13ClN2 |

|---|---|

Molecular Weight |

232.71g/mol |

IUPAC Name |

7-chloro-4-pyrrolidin-1-ylquinoline |

InChI |

InChI=1S/C13H13ClN2/c14-10-3-4-11-12(9-10)15-6-5-13(11)16-7-1-2-8-16/h3-6,9H,1-2,7-8H2 |

InChI Key |

RKVBRQUSBUXPGZ-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |

Canonical SMILES |

C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloro 4 1 Pyrrolidinyl Quinoline and Its Derivatives

Strategies for Functionalizing the Quinoline (B57606) Ring System

The quinoline nucleus is an electron-deficient heterocyclic system, which influences its reactivity towards both nucleophilic and electrophilic substitution reactions. nih.gov The development of methods for site-selective functionalization is a significant area of research, enabling the synthesis of complex molecules from simpler precursors. nih.gov

The C-4 position of the 7-chloroquinoline (B30040) scaffold is highly activated towards nucleophilic aromatic substitution (SNAr), primarily due to the presence of the electron-withdrawing nitrogen atom in the ring and the chloro substituent. This makes 4,7-dichloroquinoline (B193633) a valuable and versatile precursor for a wide array of 4-substituted derivatives. durham.ac.ukmdpi.com

The most common strategy involves the direct displacement of the C-4 chlorine atom by various nucleophiles. A multitude of amine nucleophiles have been successfully employed, leading to the corresponding 4-aminoquinoline (B48711) derivatives. For instance, reactions with o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole have been carried out in ethanol (B145695), often facilitated by ultrasound irradiation to achieve rapid and high-yield synthesis. acs.orgresearchgate.net Similarly, the reaction of 4,7-dichloroquinoline with morpholine (B109124) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) effectively yields the C-4 morpholinyl derivative. mdpi.comacs.org

Beyond simple amines, other nucleophiles have also been utilized. The introduction of thioalkyl groups at the C-4 position can be achieved by reacting 4,7-dichloroquinoline with linear hydroxyalkylthiols in ethanol with an excess of triethylamine. google.com This reaction demonstrates chemoselectivity, with the thiol group preferentially displacing the chlorine over the hydroxyl group.

More advanced methods involve the use of organometallic reagents. A library of functionalized quinolines has been prepared via the magnesiation of 7-chloroquinolines, creating mixed lithium-magnesium intermediates that can react with various electrophiles to introduce novel substituents at the C-4 position. durham.ac.uk

A summary of nucleophilic substitution reactions at the C-4 position of 4,7-dichloroquinoline is presented below.

| Nucleophile | Reagent(s) | Product Type | Reference(s) |

| o-Phenylenediamine | Ethanol, Ultrasound | N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine | acs.org |

| Thiosemicarbazide | Ethanol, Ultrasound | 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide | acs.org |

| 3-Amino-1,2,4-triazole | Ethanol, Ultrasound | 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine | acs.org |

| Morpholine | K₂CO₃, DMF | 4-Morpholinyl-7-chloroquinoline derivative | mdpi.comacs.org |

| Hydroxyalkylthiols | Triethylamine, Ethanol | 7-Chloro-(4-thioalkylquinoline) derivative | google.com |

| Pyrrolidine (B122466) | N/A | 7-Chloro-4-(1-pyrrolidinyl)quinoline | nih.govacs.org |

| p-Aminoacetophenone | Ethanol | 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one | rsc.org |

This table presents a selection of synthetic transformations for the functionalization of the C-4 position.

Functionalization at the C-7 position of the quinoline ring is less straightforward than at the C-4 position and often requires different chemical strategies. The introduction of substituents at C-7 is important for modulating the physicochemical properties, such as solubility, of quinoline-based compounds. nih.gov

One approach involves building the quinoline ring from a pre-functionalized benzene (B151609) derivative. For example, the Gould-Jacobs reaction can be used to synthesize 4,7-dichloroquinoline starting from 3-chloroaniline, which already contains the desired C-7 chloro substituent. tandfonline.com This multi-step process involves condensation with an oxaloacetic acid ester, cyclization, hydrolysis, decarboxylation, and finally chlorination of the C-4 hydroxyl group. tandfonline.com

Direct C-H functionalization has emerged as a powerful tool for derivatization at distal positions. While many C-H activation methods target positions C-2 or C-8 due to the directing effect of the ring nitrogen, specific conditions have been developed for C-7 modification. nih.gov A Rh(III)-catalyzed C-7 alkylation of 8-aminoquinolines has been reported, demonstrating high regioselectivity. Furthermore, copper(II)-catalyzed halogenation of quinolines using inexpensive sodium halides can functionalize both the C-5 and C-7 positions under mild conditions. The introduction of an electron-withdrawing substituent on the pyridine (B92270) ring of the quinoline can also facilitate the direct C-H activation at the C-6 and C-7 positions. google.com

Another strategy involves the synthesis of 7-aminoquinolines from 1,3-diaminobenzene and vinamidinium salts. The resulting 7-amino group can then serve as a handle for further derivatization, potentially through Sandmeyer-type reactions to introduce other functionalities.

Synthesis of this compound

The synthesis of the title compound, this compound, is a direct application of the principles of nucleophilic aromatic substitution discussed previously.

The most direct and widely applied method for synthesizing this compound involves the reaction of 4,7-dichloroquinoline with pyrrolidine. nih.govacs.org In this reaction, the pyrrolidine acts as a nitrogen nucleophile, attacking the electron-deficient C-4 position of the quinoline ring and displacing the highly reactive chlorine atom. The chlorine at the C-7 position is significantly less reactive under these conditions and remains intact.

This reaction is analogous to the synthesis of numerous other 4-amino-7-chloroquinoline derivatives. The general conditions typically involve heating the two reactants, often in a solvent and sometimes with an added base to neutralize the hydrogen chloride formed during the reaction. The specific conditions for the synthesis of the pyrrolidinyl analogue are based on the established reactivity for similar amines like piperazine (B1678402) and morpholine. mdpi.comacs.org

Synthetic Routes to Key 7-Chloro-4-substituted Quinoline Analogues

Among the various analogues of this compound, the piperazinyl derivatives are of significant interest and their synthesis has been extensively documented.

7-Chloro-4-(1-piperazinyl)quinoline is a crucial intermediate, notably in the synthesis of the antimalarial agent piperaquine. Its preparation from 4,7-dichloroquinoline and piperazine has been explored under a variety of reaction conditions, reflecting efforts to optimize the process for large-scale production by improving yield, purity, and safety. durham.ac.uk

Early syntheses utilized phenol (B47542) as a solvent, which, despite enabling the reaction, is considered hazardous and makes for a laborious work-up, rendering it impractical for industrial scale-up. durham.ac.uk Subsequent research has focused on identifying more suitable solvents and conditions.

The table below summarizes various reported methods for the synthesis of 7-chloro-4-(1-piperazinyl)quinoline.

| Solvent | Base/Additive | Temperature | Reaction Time | Yield | Reference(s) |

| Phenol | N/A | N/A | N/A | N/A | durham.ac.uk |

| Methanol (B129727) (MeOH) | N/A | Reflux | 8 hours | 86% | durham.ac.uk |

| Isopropanol (i-PrOH) | K₂CO₃ | Reflux | 18 hours | 82-86% | |

| Ethanol (EtOH) | N/A | Reflux | 18 hours | 91% | |

| N-Methyl-2-pyrrolidinone | N/A | N/A | N/A | 54% |

This table highlights different synthetic conditions investigated for the coupling of 4,7-dichloroquinoline and piperazine.

A significant challenge in this synthesis is the potential formation of a dimeric by-product, where a single piperazine molecule reacts with two molecules of 4,7-dichloroquinoline. The choice of reaction conditions, particularly the molar ratio of the reactants, is critical to minimize the formation of this impurity. Many procedures employ a large excess of piperazine to favor the formation of the desired monosubstituted product. The purification of the final product to remove excess piperazine and any side products is a crucial step to ensure high quality.

Synthesis of Triazolyl-Quinoline Analogues via Click Chemistry

The synthesis of quinoline derivatives bearing a 1,2,3-triazole ring is prominently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.nettsijournals.comresearchgate.net This reaction is prized for its high regioselectivity, yielding 1,4-disubstituted triazoles, and its operational simplicity under mild conditions. researchgate.netgoogle.com

A general synthetic strategy commences with the preparation of a quinoline precursor functionalized with either a terminal alkyne or an azide (B81097) group. For instance, the key intermediate 7-chloro-4-(prop-2-yn-1-yloxy)quinoline is synthesized by reacting 4,7-dichloroquinoline with propargyl alcohol. This reaction is typically performed at room temperature in a polar aprotic solvent like N,N-dimethylformamide (DMF) using sodium hydride (NaH) as a base, affording the product in good yield. acs.org

Once the alkyne-functionalized quinoline is secured, it undergoes the CuAAC reaction with a suitable organic azide. The catalytic system often involves a copper(I) source, which can be a Cu(I) salt such as copper(I) bromide or iodide, or generated in situ from a copper(II) salt like copper(II) acetate (B1210297) (Cu(OAc)₂) or copper(II) sulfate (B86663) (CuSO₄) with a reducing agent. tsijournals.comresearchgate.net The reaction proceeds efficiently in various solvents, including methanol or ethanol/water mixtures. researchgate.netuncw.edu Alternative methods, such as solvent-free mechanochemical approaches using a ball mill, have also been successfully employed. researchgate.net This methodology allows for the creation of a diverse library of quinoline-triazole hybrids by varying the substitution on the azide counterpart. acs.org

Table 1: Reaction Conditions for Synthesis of 7-chloro-4-(prop-2-yn-1-yloxy)quinoline

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

|---|

Synthesis of Pyrazolyl-Quinoline Analogues

The construction of pyrazolyl-quinoline analogues involves the formation of a pyrazole (B372694) ring appended to the quinoline core. A prominent method is the cyclocondensation reaction of chalcone (B49325) precursors with hydrazine (B178648) derivatives. researchgate.netresearchgate.net

The synthesis starts with the preparation of [(7-chloroquinolin-4-yl)amino]chalcones. This is achieved through an initial HCl-mediated coupling of 4,7-dichloroquinoline with an appropriately substituted aniline (B41778) bearing an acetyl group. researchgate.net The resulting intermediate then undergoes a Claisen-Schmidt aldol (B89426) condensation with various benzaldehydes to produce the chalcone. researchgate.net

The final step is the reaction of these quinoline-chalcones with hydrazine hydrate. When this reaction is carried out in acetic acid or formic acid, it leads to the cyclization of the α,β-unsaturated ketone system, forming N-acetyl or N-formyl pyrazoline derivatives, respectively, attached to the quinoline scaffold. researchgate.netresearchgate.net Another established route involves the reaction of 2-chloro-3-formylquinolines with hydrazine, which directly constructs the pyrazole ring fused to the quinoline system, yielding 1H-pyrazolo[3,4-b]quinolines. mdpi.com

Synthesis of Phenoxyquinoline Derivatives

Phenoxyquinoline derivatives are typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.netosti.govnih.gov The most common approach involves the reaction of 4,7-dichloroquinoline with a variety of substituted phenols. The chlorine atom at the C4 position of the quinoline ring is significantly more reactive towards nucleophilic attack than the one at C7, allowing for regioselective substitution.

The reaction is generally carried out by heating 4,7-dichloroquinoline and the desired phenol in a suitable solvent. google.comresearchgate.net Common solvents include dimethylformamide (DMF) or xylene. google.comresearchgate.net A base, such as potassium carbonate, is often added to facilitate the deprotonation of the phenol, generating the more nucleophilic phenoxide ion. researchgate.net Reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated. For example, reacting 4,7-dichloroquinoline with isoeugenol (B1672232) in the presence of potassium carbonate and refluxing in DMF yields the corresponding phenoxyquinoline derivative. researchgate.net More advanced protocols utilize microwave irradiation in ionic liquids like [bmim][PF₆], which can significantly reduce reaction times to as little as 10 minutes while providing excellent yields. researchgate.net

Table 2: Conditions for SNAr Synthesis of Phenoxyquinolines

| Quinoline Substrate | Nucleophile | Base/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| 4,7-dichloroquinoline | Isoeugenol | K₂CO₃ | DMF | Reflux, overnight | researchgate.net |

| 4,7-dichloroquinoline | 2-Trifluoromethylphenol | 4-DMAP | Xylene | Reflux, 24 h | google.com |

| 4,7-dichloroquinoline | 4-Fluorophenol | 4-Pyrrolidinopyridine | Xylene | Reflux, 18 h | google.com |

Synthesis of Anilinoquinoline Analogues

Similar to phenoxyquinolines, anilinoquinoline analogues are prepared through a nucleophilic aromatic substitution (SNAr) reaction at the C4 position of the quinoline ring. nih.gov The process involves reacting 4,7-dichloroquinoline with a primary or secondary amine, including a wide range of substituted anilines. nih.govnih.gov

The reaction conditions can be varied to optimize yield and reaction time. A straightforward method involves heating 4,7-dichloroquinoline with an excess of the desired amine, which can also act as the solvent (neat conditions), at elevated temperatures (e.g., 130 °C). nih.gov For instance, reacting 4,7-dichloroquinoline with N,N-dimethyl-propane-1,3-diamine under these conditions yields the corresponding N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine. nih.gov

Modern synthetic enhancements include the use of microwave irradiation, which can dramatically shorten reaction times from hours to minutes. nih.gov Reactions performed in solvents like DMSO or ethanol at 140-180 °C under microwave heating have proven effective. nih.gov Depending on the nucleophilicity of the amine, a base such as sodium hydroxide (B78521) may be required to facilitate the reaction, particularly for less reactive aryl amines. nih.gov Ultrasound has also been employed as an alternative energy source to promote the synthesis of these compounds. nih.gov

Chemical Characterization Techniques for Synthesized Compounds

The structural elucidation and confirmation of newly synthesized quinoline derivatives are accomplished using a combination of standard spectroscopic and analytical techniques. researchgate.netmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise molecular structure.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms. acs.orguncw.edu The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) allow for the assignment of protons on the quinoline core and its substituents. For example, in the quinoline ring, the proton at C2 typically appears at the highest chemical shift (downfield) due to the deshielding effect of the adjacent nitrogen atom. acs.org

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including those within the quinoline skeleton and the attached functional groups. nih.govnih.gov Techniques like DEPT-135° are also employed to differentiate between CH, CH₂, and CH₃ groups. mdpi.com

2D NMR techniques, such as COSY (Correlation Spectroscopy), are often used to establish the connectivity between adjacent protons, which is crucial for unambiguous structural assignment, especially in complex or substituted quinoline systems. acs.orgresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Fast Atom Bombardment (FAB-MS) are commonly reported, providing the molecular ion peak ([M]⁺ or [M+H]⁺) that confirms the molecular formula. researchgate.netnih.govmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the presence of specific functional groups in the molecule. impactfactor.orgresearchgate.net Characteristic absorption bands indicate the presence of groups such as C=O (carbonyl), N-H (amine), O-H (hydroxyl), C-O (ether), and C-Cl (chloro) bonds, confirming the successful incorporation of substituents onto the quinoline scaffold. researchgate.netmdpi.com

Elemental Analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in the compound. The experimental values are compared with the calculated theoretical values to confirm the empirical and molecular formula of the synthesized derivative. nih.govnih.gov

Table 3: Common Characterization Data for Quinoline Derivatives

| Technique | Information Provided | Typical Observations / Ranges | References |

|---|---|---|---|

| ¹H NMR | Proton environment, connectivity | Aromatic protons: δ 7-9 ppm; H-2 proton often > δ 8.5 ppm | tsijournals.comacs.orgnih.gov |

| ¹³C NMR | Unique carbon environments | Aromatic carbons: δ 120-150 ppm; C=O carbon: > δ 160 ppm | nih.govnih.gov |

| FT-IR | Functional groups | C=O: ~1700 cm⁻¹; N-H: ~3300-3500 cm⁻¹; C-Cl: ~700-800 cm⁻¹ | researchgate.netimpactfactor.orgresearchgate.net |

| Mass Spec. | Molecular weight, formula | Molecular ion peak [M]⁺ or adducts like [M+H]⁺ | researchgate.netnih.govmdpi.com |

| Elemental | Elemental composition | %C, %H, %N values match theoretical calculations | nih.govnih.gov |

Preclinical Biological Activity Spectrum of 7 Chloro 4 1 Pyrrolidinyl Quinoline and Analogues

Antimalarial Activity in In Vitro Models

The 4-aminoquinoline (B48711) framework is central to several widely used antimalarial drugs, and the 7-chloroquinoline (B30040) core is particularly critical for activity. mdpi.comnih.gov Structure-activity relationship (SAR) studies indicate that the 7-chloro group and a basic side chain at the 4-position are key for antiplasmodial efficacy. scielo.br The mechanism often involves the inhibition of hemozoin formation, where the quinoline (B57606) nucleus prevents the polymerization of toxic heme, leading to parasite death. scielo.br

Numerous analogues of 7-chloro-4-substituted quinoline have demonstrated potent activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. For instance, a series of N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives were synthesized and tested, with eleven compounds showing a higher selectivity index than chloroquine (B1663885) (CQ). nih.gov In another study, more than 50 derivatives, including amides, sulfonamides, ureas, and thioureas, were synthesized. Many of these analogues exhibited submicromolar antimalarial activity against both HB3 (CQS) and Dd2 (CQR) strains of P. falciparum. nih.gov A sulfonamide derivative with a short side chain showed particularly high potency, with IC₅₀ values of 17.5 nM and 22.7 nM against HB3 and Dd2 parasites, respectively. nih.gov

Further modifications, such as the development of a pyrrolizidinylmethyl derivative named MG3, have yielded compounds with excellent in vitro activity against drug-resistant P. falciparum parasites and field isolates of P. vivax. mdpi.comnih.gov Similarly, a series of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivatives showed significant inhibitory activity, with one compound (3c) being more potent than quinine (B1679958), exhibiting a Minimum Inhibitory Concentration (MIC) of 0.18 µg/mL. biointerfaceresearch.com

Table 1: In Vitro Antimalarial Activity of 7-Chloroquinoline Analogues

| Compound/Analogue Type | Parasite Strain | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| Sulfonamide derivative | P. falciparum (HB3, CQS) | IC₅₀ | 17.5 nM | nih.gov |

| Sulfonamide derivative | P. falciparum (Dd2, CQR) | IC₅₀ | 22.7 nM | nih.gov |

| Piperazine (B1678402) derivative (3c) | P. falciparum | MIC | 0.18 µg/mL | biointerfaceresearch.com |

| Piperazine derivatives (3d, 3e, 5a, 5f) | P. falciparum | MIC | 0.26 µg/mL | biointerfaceresearch.com |

Antileishmanial Activity Against Parasitic Stages

Leishmaniasis is another parasitic disease where quinoline-based compounds have shown significant promise. nih.gov The 7-chloroquinoline scaffold has been utilized to develop potent antileishmanial agents. nih.govresearchgate.net

In one study, twenty 7-chloro-4-quinolinyl hydrazone derivatives were evaluated against four different Leishmania species. nih.gov Two of these compounds demonstrated potent leishmanicidal activity against intracellular amastigotes of L. braziliensis, with IC₅₀ values of 30 ng/mL and 20 ng/mL, respectively. nih.gov These results highlight the potential for designing new antileishmanial leads based on this chemical structure. nih.gov

Other studies have explored different analogues. A series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were synthesized and tested against Leishmania mexicana. nih.gov Several novel 4,7-disubstituted quinoline derivatives also showed notable antiprotozoal activity. uantwerpen.be One compound, a tertiary amine derivative (4i), displayed broad-spectrum activity, including against L. infantum with an EC₅₀ value of 10.1 µM. uantwerpen.be Another derivative (3d) was also active against L. infantum, with an EC₅₀ of 8.83 µM, comparable to the reference drug miltefosine. uantwerpen.be

Table 2: In Vitro Antileishmanial Activity of 7-Chloroquinoline Analogues

| Compound/Analogue Type | Parasite Species | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| Quinolinyl hydrazone (Compound 6) | L. braziliensis (amastigotes) | IC₅₀ | 30 ng/mL | nih.gov |

| Quinolinyl hydrazone (Compound 7) | L. braziliensis (amastigotes) | IC₅₀ | 20 ng/mL | nih.gov |

| 4,7-disubstituted quinoline (3d) | L. infantum | EC₅₀ | 8.83 µM | uantwerpen.be |

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antibacterial agents, most notably in the quinolone class of antibiotics. Analogues based on the 7-chloroquinoline structure have also been explored for their antibacterial properties. biointerfaceresearch.comnih.gov In a study of quinolone compounds with a substituted pyrrolyl group at the N-1 position and a substituted amino group at the 7-position, derivatives were tested against Escherichia coli and Staphylococcus aureus. nih.gov One compound in this series showed significantly enhanced activity against S. aureus, indicating that modifications at the N-1 position can be a fruitful area for developing new antibacterial agents. nih.gov General studies on 7-chloroquinoline hydrazones have also noted their potential as antibacterial compounds. nih.gov

In addition to their other biological activities, 7-chloroquinoline derivatives have been investigated for antifungal efficacy. biointerfaceresearch.comnih.gov Reviews of 7-chloroquinoline hydrazones have included their exploration as potential antifungal agents, suggesting that this class of compounds possesses a broad spectrum of antimicrobial activity. nih.gov This indicates that the core scaffold has properties that can be optimized for targeting fungal pathogens.

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor production. nih.govresearchgate.net Inhibiting QS is an attractive alternative strategy to traditional antibiotics. nih.gov The quinoline structure is directly relevant to this field, as a class of QS signal molecules in Pseudomonas aeruginosa is based on 4-hydroxy-2-alkylquinolones (HAQs). nih.gov Given that bacteria produce quinoline-based signals, synthetic quinoline analogues have the potential to interfere with these pathways. The strategy of targeting QS aims to disarm pathogens by disrupting their communication, thereby inhibiting their ability to cause infection without exerting direct selective pressure that leads to resistance. nih.gov

Anticancer and Antiproliferative Activities in Cell Line Models

The 7-chloroquinoline scaffold has been extensively investigated for its anticancer potential. mdpi.comnih.gov Numerous derivatives have shown potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.

A series of 7-chloro-4-quinolinylhydrazones demonstrated significant cytotoxic potential. nih.gov Several of these compounds, particularly those with electron-withdrawing groups on an associated benzene (B151609) ring, exhibited good activity against multiple cancer cell lines, with IC₅₀ values ranging from 0.7967 to 4.200 µg/mL. nih.gov In a separate, extensive screening against the NCI-60 panel, 7-chloroquinolinehydrazones were identified as a highly active class, showing submicromolar GI₅₀ (50% growth inhibition) values against cell lines from nine tumor types, including leukemia, colon cancer, melanoma, and breast cancer. nih.gov

Another class of analogues, 7-chloro-(4-thioalkylquinoline) derivatives, was tested against eight human cancer cell lines. mdpi.com The sulfonyl N-oxide derivatives were generally more cytotoxic than the corresponding sulfanyl (B85325) and sulfinyl derivatives. mdpi.com Compound 81, a sulfonyl N-oxide, showed pronounced selectivity for colorectal and leukemia cancer cells. mdpi.com The CCRF-CEM leukemia cell line was particularly sensitive to many of these derivatives, with IC₅₀ values in the low micromolar range (0.55–2.74 µM). mdpi.com

Furthermore, a series of 7-chloro-4-(piperazin-1-yl)quinoline derivatives were synthesized and evaluated against breast (MCF-7) and prostate (PC3) cancer cell lines. nih.gov One derivative (4q) showed potent cytotoxicity against MCF-7 cells with an IC₅₀ of 6.502 µM and was found to be an effective inhibitor of VEGFR-II, a key target in cancer therapy. nih.gov

Table 3: In Vitro Anticancer Activity of 7-Chloroquinoline Analogues

| Compound/Analogue Type | Cancer Cell Line(s) | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| Quinolinyl hydrazones (3b, 3e, 3h, 3n, 3r, 3u) | Various (e.g., Colon, CNS) | IC₅₀ | 0.7967–4.200 µg/mL | nih.gov |

| Quinolinyl hydrazone (23) | NCI-60 Panel (e.g., Leukemia SR) | GI₅₀ | Submicromolar (e.g., 120 nM) | nih.gov |

| 4-Thioalkylquinoline (sulfonyl N-oxides) | CCRF-CEM (Leukemia) | IC₅₀ | 0.55–2.74 µM | mdpi.com |

| Piperazine derivative (4q) | MCF-7 (Breast) | IC₅₀ | 6.502 µM | nih.gov |

| Piperazine derivative (4q) | PC3 (Prostate) | IC₅₀ | 11.751 µM | nih.gov |

Enzyme Modulation and Inhibition

Derivatives of the 7-chloroquinoline nucleus have demonstrated significant capabilities in modulating the activity of various enzymes, a key focus of drug discovery and development. These interactions are pivotal to their observed biological effects and are explored in detail across several important enzyme families.

Sirtuins, a class of NAD+-dependent protein deacylases, are crucial regulators of numerous cellular processes, including stress resistance, metabolism, and DNA repair. nih.gov The modulation of sirtuin activity is a promising therapeutic strategy for a range of diseases. Analogues of 7-chloroquinoline have emerged as notable sirtuin inhibitors. For instance, 7-Chloro-4-(piperazin-1-yl)quinolone, a close analogue of the subject compound, has been identified as a potent sirtuin inhibitor. genome.jpgoogle.com Further research into related structures has shown that compounds like nitroxoline, which contains a quinoline-like fragment, can inhibit SIRT1 and SIRT2 activities in a dose-dependent manner, with IC50 values of 20.2 μM and 15.5 μM, respectively. wikipedia.org The development of small molecule inhibitors that target the NAD+ binding site or the acylated substrate binding cleft of sirtuins continues to be an active area of research. nih.gov

Table 1: Sirtuin Inhibitory Activity of Selected Quinoline Analogues

| Compound/Analogue | Target Sirtuin(s) | Reported Activity (IC50) | Reference(s) |

|---|---|---|---|

| 7-Chloro-4-(piperazin-1-yl)quinolone | Sirtuins | Potent inhibitor | genome.jpgoogle.com |

| Nitroxoline | SIRT1, SIRT2 | 20.2 μM (SIRT1), 15.5 μM (SIRT2) | wikipedia.org |

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. nih.gov The quinoline scaffold is a key feature in many acetylcholinesterase inhibitors. nih.govnih.govtandfonline.com Studies on various quinoline derivatives have demonstrated their potential in this area. For example, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine (B109124) group were synthesized and showed significant anti-cholinesterase activities. nih.gov One of the most potent compounds in this series, 11g , exhibited an IC50 value of 1.94 ± 0.13 μM against AChE. nih.gov Similarly, quinolinone derivatives have been investigated, with compound QN8 showing a high level of inhibition for human recombinant AChE (hrAChE) with an IC50 of 0.29 ± 0.02 µM. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Quinoline Analogues

| Compound/Analogue | AChE IC50 | Reference(s) |

|---|---|---|

| 11g (4-N-phenylaminoquinoline derivative) | 1.94 ± 0.13 μM | nih.gov |

| QN8 (Quinolinone derivative) | 0.29 ± 0.02 µM | nih.gov |

| QN9 (Quinolinone derivative) | High inhibition (88-95% at 10 µM) | nih.gov |

| DQN7 (Dihydroquinolinone derivative) | High inhibition (88-95% at 10 µM) | nih.gov |

Protein kinases play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.gov Consequently, kinase inhibitors are a major class of therapeutic agents. Quinoline-containing compounds have been extensively investigated as kinase inhibitors due to their versatile scaffold. nih.govnih.gov

Pim-1 Kinase: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases implicated in tumorigenesis. nih.gov Several quinoline derivatives have been identified as potent inhibitors of Pim-1 kinase. nih.gov For example, new quinoline-pyridine hybrids have been designed and synthesized, with several compounds showing potent in-vitro PIM-1 kinase inhibitory activity. nih.govnih.gov Kinetic studies have revealed that these compounds can act as competitive or non-competitive inhibitors of the enzyme. nih.govnih.gov

VEGFR-II: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. rsc.org The quinoline scaffold is present in several approved VEGFR-2 inhibitors. nih.gov Research has focused on modifying the quinoline core to develop potent and selective inhibitors. For instance, 7-Chloro-4-(piperazin-1-yl)quinoline derivatives have been synthesized and evaluated as VEGFR-2 inhibitors. nih.gov Furthermore, various quinoline and quinazoline (B50416) derivatives have been shown to inhibit VEGFR-2 at nanomolar concentrations. nih.govnih.govresearchgate.net

c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in the development and progression of many human cancers. nih.gov The quinoline core is a key feature of several c-Met inhibitors. researchgate.net Extensive structure-activity relationship (SAR) studies have been conducted on quinoline-containing c-Met inhibitors. nih.govresearchgate.net For example, 3,5,7-trisubstituted quinolines have been identified as highly potent c-Met inhibitors, with some compounds exhibiting IC50 values of less than 1.0 nM. tandfonline.com

Table 3: Kinase Inhibitory Activity of Selected Quinoline Analogues

| Kinase Target | Compound/Analogue Series | Reported Activity (IC50) | Reference(s) |

|---|---|---|---|

| Pim-1 Kinase | Quinoline-pyridine hybrids | Potent inhibition (specific values vary by compound) | nih.govnih.gov |

| VEGFR-II | 7-Chloro-4-(piperazin-1-yl)quinoline derivatives | Varies by specific derivative | nih.gov |

| Dioxinoquinazoline derivatives | Significant tumor growth inhibition in animal models | nih.gov | |

| c-Met Kinase | 3,5,7-Trisubstituted quinolines | < 1.0 nM for most potent compounds | tandfonline.com |

| 4,6,7-substituted quinolines | 19 nM and 64 nM for lead compounds | nih.gov |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial for tissue remodeling, but their dysregulation contributes to diseases like cancer invasion. researchgate.net Quinoline-based compounds have been explored as potential MMP inhibitors. researchgate.net Derivatives of 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) have been tested for their ability to inhibit MMP-2 and MMP-9 activity. researchgate.net These compounds demonstrated the ability to inhibit the invasion of human cancer cells in vitro, with inhibition rates ranging from 53% to 78% at a concentration of 30 µM. researchgate.net

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the synthesis of prostaglandins. researchgate.net Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. larvol.com Quinoline derivatives have shown promise as selective COX-2 inhibitors. rsc.orgresearchgate.net For example, a series of 7-chloro-4-(phenylselanyl) quinoline analogues demonstrated higher affinity for COX-2 over COX-1 in in-silico analyses. scielo.br Furthermore, novel quinoline/1,2,4-triazole hybrids have been synthesized and shown to have high potency and selectivity for inhibiting COX-2 activity, with some compounds exhibiting IC50 values in the nanomolar range. rsc.org

Table 4: COX-2 Inhibitory Activity of Selected Quinoline Analogues

| Compound/Analogue Series | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference(s) |

|---|---|---|---|

| 6e (quinoline/1,2,4-triazole hybrid) | 7.25 nM | 44.89 | rsc.org |

| 6i (quinoline/1,2,4-triazole hybrid) | 8.13 nM | 30.30 | rsc.org |

| 7e (quinoline/1,2,4-triazole hybrid) | 8.48 nM | 33.47 | rsc.org |

| 8e (triazine-quinoline hybrid) | 0.047 µM | 265.9 | researchgate.net |

Other Biological Potentials of Analogues

Beyond specific enzyme inhibition, analogues of 7-Chloro-4-(1-pyrrolidinyl)quinoline have demonstrated a range of other significant biological activities in preclinical studies. The versatility of the quinoline scaffold allows for the development of compounds with potential applications in various therapeutic areas. nih.gov

One of the most well-established activities of 7-chloroquinoline analogues is their antimalarial effect. Compounds based on the 7-chloro-4-aminoquinoline core, such as chloroquine, have been mainstays in malaria treatment. Research continues to explore novel analogues to overcome drug resistance, with studies showing that modifications to the side chain and the quinoline ring can lead to potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

The anticancer potential of quinoline derivatives is another major area of investigation. nih.gov These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases involved in cancer signaling pathways, disruption of cell migration, and induction of apoptosis. nih.gov For instance, 7-chloroquinolinehydrazones have exhibited broad-spectrum cytotoxic activity against a panel of 60 human cancer cell lines. Additionally, Morita-Baylis-Hillman adducts based on a 7-chloroquinoline moiety have shown expressive cytotoxic potential against several cancer cell lines. The sulfonamide functional group, when incorporated into chloroquine analogues, has also been explored for its potential antimicrobial and anti-inflammatory properties.

Antiviral Activity (e.g., Anti-HIV)

Quinoline derivatives have been a focal point in the search for novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov The exploration of these compounds has revealed their potential to inhibit various viral targets. nih.gov

Research into isoquinoline-based derivatives has identified them as potent antagonists of the CXCR4 receptor, which acts as a coreceptor for T-tropic HIV entry into T-lymphocytes. mdpi.com A series of synthesized isoquinolines demonstrated excellent anti-HIV activity, with one compound in particular, 24c , showing low nanomolar activity in various assays. mdpi.com This highlights the potential of the isoquinoline (B145761) scaffold in developing CXCR4 antagonists to combat HIV. mdpi.com

Furthermore, other studies have focused on designing quinoline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A series of these compounds were synthesized and evaluated, with in silico docking studies showing their interaction with the allosteric site of the HIV-RT protein. nih.gov One compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide , exhibited notable anti-HIV activity against both HIV-1 and HIV-2. nih.gov

While direct studies on the anti-HIV activity of this compound were not prominent in the reviewed literature, the broader research on quinoline and isoquinoline analogues underscores the therapeutic potential of this chemical class against HIV. nih.govmdpi.comnih.gov

Table 1: Anti-HIV Activity of Selected Quinoline and Isoquinoline Analogues

| Compound/Analogue | Target | Activity | Reference |

| Isoquinoline-based derivatives | CXCR4 Antagonist | Low nanomolar activity, particularly compound 24c . mdpi.com | mdpi.com |

| 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | Prudent anti-HIV activity against HIV-1 (SI = 2.65) and HIV-2 (SI = 2.32). nih.gov | nih.gov |

Antidiabetic Effects

Quinoline derivatives have emerged as a class of compounds with significant potential in the management of diabetes mellitus. nih.govresearchgate.net Their mechanisms of action are varied, including the inhibition of key enzymes involved in glucose metabolism and exerting antioxidant effects. nih.govnih.gov

One area of investigation is the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov A study on novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole identified them as highly potent α-glucosidase inhibitors, with one compound, 10c , showing an IC₅₀ value of 0.180 μM. In vivo studies on a diabetic rat model confirmed the antidiabetic efficacy of this compound. nih.gov Another study synthesized 7-quinolinyl bearing 1,3,4-thiadiazole-2-amine analogues and found them to be potent inhibitors of both α-amylase and α-glucosidase. tandfonline.com

Furthermore, research has explored the antiglycation properties of quinoline derivatives. nih.gov Glycation is a process implicated in the complications of diabetes. A study identified a new class of quinoline derivatives as inhibitors of in vitro bovine serum albumin-methylglyoxal glycation, with several compounds also demonstrating significant antioxidant activity. nih.gov

A specific analogue, 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) , was evaluated for its protective effects against a diabetic-like phenotype in Drosophila melanogaster induced by a high-sugar diet. nih.gov Treatment with 4-PSQ was found to increase survival, reduce glucose and triglyceride levels, and normalize oxidative stress markers, suggesting a potent antioxidant effect. nih.gov

While direct preclinical studies on the antidiabetic effects of this compound are not extensively detailed, the broad and promising antidiabetic activities of its analogues highlight the therapeutic potential of this chemical family. nih.govnih.govtandfonline.comnih.gov

Table 2: Antidiabetic Activity of Selected Quinoline Analogues

| Compound/Analogue | Mechanism of Action | Key Findings | Reference |

| 2-(quinoline-2-ylthio)acetamide derivative 10c | α-glucosidase inhibition | IC₅₀ = 0.180 μM; demonstrated in vivo antidiabetic efficacy. nih.gov | nih.gov |

| 7-quinolinyl bearing 1,3,4-thiadiazole-2-amine analogues | α-amylase and α-glucosidase inhibition | Showed moderate to good inhibitory potentials. tandfonline.com | tandfonline.com |

| Quinoline derivatives | Antiglycation and antioxidant activity | Inhibited in vitro protein glycation; several compounds showed potent antioxidant activity. nih.gov | nih.gov |

| 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) | Antioxidant | Reduced glucose and triglyceride levels and oxidative stress in a Drosophila model. nih.gov | nih.gov |

Antinociceptive and Anti-inflammatory Properties

Quinoline derivatives have demonstrated significant potential as antinociceptive and anti-inflammatory agents in various preclinical models. researchgate.netnih.gov These compounds are known to target several pathways involved in inflammation, including cyclooxygenase (COX) enzymes. nih.gov

A study on 7-chloro-4-phenylsulfonyl quinoline (PSOQ) revealed its acute antinociceptive and anti-inflammatory effects. nih.gov PSOQ was effective in reducing acetic acid-induced abdominal writhing in mice and diminished edema formation and myeloperoxidase activity in a croton oil-induced inflammation model. nih.gov Another investigation focused on 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and its analogues, demonstrating their antinociceptive effects in chemical and thermal nociception models in mice. nih.gov In silico analysis suggested these compounds have a higher affinity for COX-2 than COX-1. nih.govresearchgate.net

Furthermore, a derivative of 7-chloro-4-(piperazin-1-yl)quinoline, specifically 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5) , showed potent peripheral and central analgesic effects. tbzmed.ac.ir This compound also exhibited significant anti-inflammatory activity by inhibiting nitric oxide (NO) production and the expression of inflammatory markers such as iNOS, COX-2, IL-6, IL-1β, and TNF-α. tbzmed.ac.ir

The anti-inflammatory effects of quinoline derivatives have also been explored in the context of methotrexate-induced inflammation. nih.govconsensus.app A study using a synthesized bioactive compound, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) , loaded into soluble starch nanoparticles, showed a significant reduction in inflammatory markers in both lung and liver tissues in an experimental model. nih.govconsensus.app

These findings collectively suggest that the quinoline scaffold, including 7-chloro-quinoline derivatives, is a promising template for the development of new antinociceptive and anti-inflammatory drugs.

Table 3: Antinociceptive and Anti-inflammatory Activity of Selected Quinoline Analogues

| Compound/Analogue | Model/Assay | Key Findings | Reference |

| 7-chloro-4-phenylsulfonyl quinoline (PSOQ) | Acetic acid-induced writhing; Croton oil-induced edema | Reduced abdominal writhing; Diminished edema and myeloperoxidase activity. nih.gov | nih.gov |

| 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) and analogues | Chemical and thermal nociception models | Exhibited antinociceptive effects; Higher in silico affinity for COX-2. nih.govresearchgate.net | nih.govresearchgate.net |

| 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5) | Writhing and hot-plate tests; Carrageenan-induced paw edema | Potent peripheral and central analgesic effects; Significant anti-inflammatory activity. tbzmed.ac.ir | tbzmed.ac.ir |

| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD) | Methotrexate-induced inflammation | Reduced levels of inflammatory markers in lung and liver tissues. nih.govconsensus.app | nih.govconsensus.app |

Antifeedant and Insecticidal Activity

The quinoline scaffold has been identified as a promising source for the development of new pesticides, demonstrating both antifeedant and insecticidal properties against various agricultural pests. nih.gov

A study investigating 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives evaluated their activity against the maize armyworm, Spodoptera frugiperda. nih.gov These compounds displayed larvicidal properties, with one hybrid showing an LD₅₀ of 0.65 mg/g, which was only two-fold less potent than the reference insecticide methomyl. nih.gov Another derivative in the same study was identified as the most active antifeedant, with a good antifeedant index at various concentrations. nih.gov

Further research into quinoline-based hydrazone derivatives has shown their potential as insecticidal agents against Spodoptera litura, a polyphagous insect pest. rsc.org Several synthesized compounds in this study exhibited potent insecticidal activity, with mortality rates greater than 93% after 7 days, comparable to the positive control. rsc.org

The insecticidal activity of quinoline derivatives has also been tested against other pests. One study synthesized a series of new quinoline derivatives containing a perfluoropropanyl moiety and found that one compound exhibited good insecticidal activity against Plutella xylostella and Mythimna separata. researchgate.net Another investigation screened chlorinated quinoline derivatives against the red palm weevil, Rhynchophorus ferrugineus, and found that those modified with pyrazoles and pyrazines showed moderate insecticidal activity. researchgate.net

These studies underscore the potential of quinoline derivatives, including those with a 7-chloro substitution, as a basis for developing new and effective antifeedant and insecticidal agents for crop protection. nih.govrsc.orgresearchgate.netresearchgate.net

Table 4: Antifeedant and Insecticidal Activity of Selected Quinoline Analogues

| Compound/Analogue | Target Pest | Activity | Reference |

| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives | Spodoptera frugiperda | Larvicidal (LD₅₀ of 0.65 mg/g for one hybrid) and antifeedant activity. nih.gov | nih.gov |

| Quinoline-based hydrazone derivatives | Spodoptera litura | Potent insecticidal activity (>93% mortality). rsc.org | rsc.org |

| Quinoline derivatives with perfluoropropanyl moiety | Plutella xylostella, Mythimna separata | Good insecticidal activity. researchgate.net | researchgate.net |

| Chlorinated quinoline derivatives with pyrazoles and pyrazines | Rhynchophorus ferrugineus | Moderate insecticidal activity. researchgate.net | researchgate.net |

Mechanistic Insights into the Biological Actions of 7 Chloro 4 1 Pyrrolidinyl Quinoline Analogues

Elucidation of Molecular Targets and Binding Interactions

The therapeutic effects of 7-chloro-4-(1-pyrrolidinyl)quinoline analogues are rooted in their interactions with specific biomolecules. Docking studies and enzymatic assays have identified several key molecular targets.

Derivatives of 7-chloro-4-(piperazin-1-yl)quinoline (B128142) have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key player in cancer-related angiogenesis. nih.gov For instance, the compound 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) demonstrated significant VEGFR-II inhibitory activity with an IC₅₀ value of 1.38 μM. nih.gov Molecular docking studies confirmed that this compound fits into the VEGFR-II binding site, mimicking the binding mode of known inhibitors like sorafenib. nih.gov

Another identified target is the tyrosine-protein kinase c-Src. nih.gov A 7-chloro-4-aminoquinoline-benzimidazole hybrid, compound 12d, was shown through molecular docking to bind to c-Src with a notable binding energy of -119.99 kcal/mol. nih.gov This interaction is stabilized by the formation of hydrogen bonds with key amino acid residues, including Glu310 and Asp404, within the active site, alongside other van der Waals interactions. nih.gov

In-silico screening has also pointed to Serine/Threonine Kinase 10 (STK10) as a potential target. nih.gov A study involving newly designed quinoline (B57606) derivatives based on a 7-chloroquinoline (B30040) template showed promising binding affinities for STK10, with values ranging from -5.1 to -7.5 kcal/mol. nih.gov

Furthermore, certain bis-quinoline regioisomers have been shown to inhibit human DNA methyltransferases (DNMTs). mdpi.com Specifically, the meta-meta isomer known as compound 2b was the most potent against hDNMT3A, with a half-maximal effective concentration (EC₅₀) of 0.8 µM. mdpi.com Some of these compounds not only inhibit DNMTs but also induce their degradation through a proteasome-dependent mechanism. mdpi.com

Finally, in the context of anti-inflammatory action, analogues such as 7-chloro-4-(phenylselanyl) quinoline have demonstrated a higher binding affinity for cyclooxygenase-2 (COX-2) over COX-1, suggesting a mechanism for their anti-inflammatory effects. nih.gov

| Analogue/Compound | Molecular Target | Key Finding | Source |

|---|---|---|---|

| 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone (4q) | VEGFR-II | IC₅₀ of 1.38 μM. nih.gov | nih.gov |

| Compound 12d (a 7-chloro-4-aminoquinoline-benzimidazole hybrid) | c-Src Kinase | Binds to active site with an energy of -119.99 kcal/mol. nih.gov | nih.gov |

| Designed quinoline derivatives | STK10 | Binding affinities ranging from -5.1 to -7.5 kcal/mol. nih.gov | nih.gov |

| Compound 2b (bis-quinoline regioisomer) | hDNMT3A | EC₅₀ of 0.8 µM. mdpi.com | mdpi.com |

| 7-chloro-4-(phenylselanyl) quinoline | COX-2 | Higher binding affinity for COX-2 than COX-1. nih.gov | nih.gov |

**4.2. Cellular Pathway Modulation

By engaging with their molecular targets, these quinoline analogues trigger cascades of downstream effects, significantly modulating cellular pathways involved in cell life, death, and movement.

Several 7-chloroquinoline derivatives have been shown to halt the progression of the cell cycle in cancer cells. One study found that a promising quinoline compound, 91b1, induced G0/G1 phase arrest in A549 lung cancer and KYSE450 esophageal cancer cells in a dose-dependent manner. mdpi.com Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives caused an accumulation of cells in the G0/G1 phase in the CCRF-CEM leukemia cell line. mdpi.com Certain 7-chloroquinoline-benzimidazole hybrids, specifically compounds 5d, 8d, and 12d, also effectively suppressed cell cycle progression in leukemia and lymphoma cells. nih.gov

A key mechanism for the anticancer activity of these compounds is the induction of apoptosis, or programmed cell death. Treatment with 7-chloroquinoline-benzimidazole hybrids 5d and 12d led to the disruption of the mitochondrial membrane potential in HuT78 lymphoma cells after 24 hours, a critical event in the apoptotic pathway. nih.gov This was followed by the induction of apoptosis in these cells. nih.gov Likewise, certain 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in CCRF-CEM cancer cells at concentrations five times their IC₅₀. mdpi.com

The progression of cancer is heavily dependent on the ability of tumor cells to proliferate and spread. Analogues of this compound have demonstrated significant inhibitory effects on these processes. A series of 1-4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives were evaluated for their in vitro anticancer activity against human breast (MCF-7) and prostate (PC3) cancer cell lines, showing potent inhibition of cell proliferation. nih.gov For example, compound 4q displayed IC₅₀ values of 6.502 μM and 11.751 μM against MCF-7 and PC3 cells, respectively. nih.gov

Further research on a quinoline derivative known as 91b1 showed that it could downregulate the expression of the gene Lumican. mdpi.com Elevated levels of Lumican have been linked to increased tumorigenesis, and its downregulation was shown to suppress cancer cell migration and invasion. mdpi.com

| Cell Line | Cancer Type | IC₅₀ Value (μM) | Source |

|---|---|---|---|

| MCF-7 | Human Breast Cancer | 6.502 | nih.gov |

| PC3 | Human Prostate Cancer | 11.751 | nih.gov |

7-chloroquinoline derivatives can interfere with cellular communication pathways, particularly those involved in inflammation. The derivative 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, known as compound 5, demonstrated significant inhibitory activity on nitric oxide (NO) release induced by lipopolysaccharides in RAW 264.7 macrophage cells. tbzmed.ac.ir This effect was accompanied by the inhibition of inducible nitric oxide synthase (iNOS) protein expression and decreased gene expression of inflammatory markers. tbzmed.ac.ir Another study on 7-chloro-4-quinolinylhydrazone derivatives found that one compound, 2a, induced an oxidative imbalance in Leishmania amazonensis promastigotes, leading to an increase in reactive oxygen species (ROS) and a reduction of the mitochondrial membrane potential, which are indicative of disrupted cellular processes. nih.gov

Specific Mechanisms Relevant to Antimalarial Activity

The quinoline nucleus is central to many antimalarial drugs, and their mechanism of action is relatively well-understood. slideshare.netslideshare.net 4-Aminoquinoline (B48711) drugs, including chloroquine (B1663885) and its analogues, function as blood schizonticidal agents. nih.gov Their primary mechanism involves interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic heme. The parasite protects itself by polymerizing this heme into an inert crystalline substance called hemozoin (or malaria pigment). 4-aminoquinoline compounds are thought to accumulate in the parasite's acidic food vacuole. Here, they form a complex with heme, preventing its polymerization into hemozoin. nih.gov The buildup of this drug-heme complex leads to oxidative stress and membrane damage, ultimately killing the parasite. nih.gov

Studies on bisquinoline derivatives have shown them to be potent inhibitors of this hematin (B1673048) polymerization process, with IC₅₀ values in the low micromolar range. nih.gov The effectiveness of these compounds, including their activity against chloroquine-resistant (CQR) strains, is often linked to structural modifications of the side chain attached to the 4-amino position, which can help overcome resistance mechanisms. nih.gov

Structure Activity Relationship Sar Studies of 7 Chloro 4 1 Pyrrolidinyl Quinoline Analogues

Influence of Pyrrolidinyl Moiety Modifications at C-4

The nature of the amino substituent at the C-4 position of the quinoline (B57606) ring is a crucial factor for biological activity. Studies involving the modification of the side chain of chloroquine (B1663885) and related analogues have demonstrated that altering this group can significantly impact potency.

Research has shown that replacing the typical N,N-diethylaminoethyl side chain of chloroquine with more metabolically stable heterocyclic rings, such as a pyrrolidinyl group, can lead to a substantial increase in antimalarial activity. researchgate.net This enhancement is attributed to a combination of factors including changes in basicity, lipophilicity, and metabolic stability. The basic amino side chain is considered essential for the accumulation of the drug in the acidic food vacuole of the parasite through a process known as pH trapping. researchgate.netesr.ie

Side-chain modification is viewed as an attractive strategy for developing new antimalarial agents with improved activity profiles. researchgate.net For instance, analogues where the diethylamino function was replaced by heterocyclic rings like piperidyl, pyrrolidinyl, and morpholinyl showed significantly increased antimalarial activity. researchgate.net

Table 1: Influence of C-4 Amine Moiety on Antimalarial Activity

| C-4 Substituent | General Effect on Activity | Reference |

|---|---|---|

| Pyrrolidinyl | Substantial increase in antimalarial activity compared to diethylamino side chains. | researchgate.net |

| Piperidyl | Substantial increase in antimalarial activity. | researchgate.net |

| Morpholinyl | Substantial increase in antimalarial activity. | researchgate.net |

| Basic Amine Side Chain (general) | Plays a crucial role in pH trapping and accumulation in the parasite's food vacuole. | researchgate.net |

| Aromatic Ring in Side Chain (e.g., Amodiaquine) | Considerably more potent than chloroquine and effective against resistant strains. | plos.org |

Impact of Substituents on the Quinoline Nucleus

Modifications to the quinoline ring itself have profound effects on the compound's activity. Systematic studies have shown that most changes to the quinoline nucleus result in decreased potency. nih.gov

The presence of a chlorine atom at the C-7 position is a hallmark of many potent 4-aminoquinoline (B48711) antimalarials and is considered essential for optimal activity. youtube.comyoutube.com This substituent is an electron-withdrawing group, a feature strongly correlated with high potency. researchgate.netyoutube.com

The 7-chloro group is critical for the inhibition of β-hematin formation, a process vital for the parasite's survival. acs.org The electron-withdrawing nature of the chlorine atom is believed to enhance the ability of the quinoline ring to interact with and cap the growing faces of hematin (B1673048) crystals, preventing their detoxification into hemozoin. researchgate.netnih.gov Studies have shown that the stronger the electron-withdrawing capacity of the group at the C-7 position, the stronger the inhibition of hemozoin formation. researchgate.net Replacing the 7-chloro group with a hydrogen atom eliminates the ability to inhibit β-hematin formation. acs.org Similarly, substitution with an electron-donating group, such as a methyl group, leads to a complete loss of activity. youtube.com While other halogens like bromine or iodine at the C-7 position can produce compounds with good activity, the 7-chloro substituent remains a consensus feature for high potency. researchgate.netnih.gov

Substitutions at other positions on the quinoline ring are generally found to be detrimental to the compound's biological activity.

C-2 and C-8 Positions: Any substitution at the C-8 position typically abolishes or leads to a loss of activity. youtube.comyoutube.com For example, introducing a methyl group at C-8 results in inactive compounds. youtube.com Studies on 2- and 8-substituted 4-amino-7-chloroquinolines confirm that modifications at these sites are generally not well-tolerated. scholaris.ca

C-3 Position: The introduction of a methyl group at the C-3 position has been shown to decrease antimalarial activity. youtube.comyoutube.com

C-5, C-6 Positions: Systematic studies on ring substitutions have indicated that modifications at the 5, 6, 7, and 8 positions generally lead to lower potency compared to the 7-chloro analogues. nih.govuky.edu While the focus is often on C-7, changes at C-5 and C-6 can also negatively impact the electronic and steric properties required for optimal interaction with the biological target.

Table 2: Effect of Substitutions on the Quinoline Nucleus

| Position | Substituent | Effect on Antimalarial Activity | Reference |

|---|---|---|---|

| C-7 | Chlorine (Cl) | Essential for optimal activity; electron-withdrawing nature is critical. | youtube.comyoutube.comacs.orgnih.gov |

| C-7 | Methyl (CH₃) | Complete loss of activity. | youtube.com |

| C-7 | Hydrogen (H) | Inability to inhibit β-hematin formation. | acs.org |

| C-3 | Methyl (CH₃) | Decreased activity. | youtube.comyoutube.com |

| C-8 | Any substitution | Abolishes activity. | youtube.com |

| C-2, C-5, C-6 | General substitutions | Generally lowers potency. | nih.govuky.edu |

Conformational and Steric Effects on Biological Potency

The three-dimensional arrangement of the 4-aminoquinoline molecule plays a significant role in its biological potency. The relative orientation of the quinoline ring and the side chain at C-4 is a key conformational feature. In the crystal structure of a related compound, 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, the piperazinyl ring is oriented at a dihedral angle of about 39.1° with respect to the quinoline moiety. mdpi.com This spatial arrangement influences how the molecule docks with its target, such as heme. plos.org

Steric factors, related to the size and shape of the substituents, are also critical. While increased bulk and hydrophobicity can sometimes be advantageous, as seen when comparing certain acridine (B1665455) derivatives to their quinoline counterparts, there are limits. nih.gov The length of the side chain at C-4 is a well-studied steric parameter. For activity against chloroquine-resistant parasites, side chain lengths of ≤3 or ≥10 carbons have been identified as necessary, though not sufficient, factors. nih.gov Conformational search and structural alignment studies are often used to define a common pharmacophore based on the lowest energy conformation of highly active compounds, highlighting the importance of a specific 3D structure for activity. nih.gov

Electronic Properties and Their Correlation with Activity

The electronic properties of 4-aminoquinoline analogues are strongly correlated with their biological activity. The electron-withdrawing nature of the substituent at the C-7 position is a paramount electronic feature. researchgate.net This property is often quantified by the Hammett constant, which shows that a stronger electron-withdrawing group leads to stronger inhibition of hemozoin formation. researchgate.netacs.org

Electron-withdrawing groups at C-7 lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. acs.org These pKa values are critical for the pH trapping mechanism, which concentrates the drug in the parasite's acidic food vacuole. acs.org Computational studies have further illuminated the role of electronic features. Analysis of the Highest Occupied Molecular Orbital (HOMO) and electrostatic potentials can help explain the activity profiles. plos.orgacs.org For example, the magnitude of positive potential located by certain atoms and the presence of negative potential regions can correlate with potent antimalarial activity, suggesting specific intermolecular hydrogen bonding interactions with cellular targets. acs.org

Table 3: Correlation of C-7 Substituent Electronic Properties with Activity

| C-7 Substituent | Electronic Effect | Impact on pKa | Correlation with Activity | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | Strongly electron-withdrawing | Lowers pKa significantly (Quinoline N pKa = 6.28) | Low pH trapping, lower activity despite strong β-hematin inhibition. | acs.org |

| Trifluoromethyl (CF₃) | Strongly electron-withdrawing | Lowers pKa (Tertiary Amine pKa = 7.65) | Potent activity. | researchgate.netacs.org |

| Chlorine (Cl) | Electron-withdrawing | Lowers pKa | Optimal balance for high antimalarial activity. | researchgate.netacs.org |

| Amino (NH₂) | Electron-donating | Increases pKa (Quinoline N pKa = 8.36) | High pH trapping but poor β-hematin inhibition, leading to low activity. | acs.org |

Pharmacophore Identification and Optimization

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the 4-aminoquinoline class of antimalarials, several key pharmacophoric features have been identified.

The essential scaffold consists of:

The Quinoline Ring: This planar aromatic system is crucial for π-π stacking interactions with heme, which is fundamental to the mechanism of action. esr.ieyoutube.com

A Halogen at C-7: An electron-withdrawing group, most effectively a chlorine atom, at the C-7 position is required for potent inhibition of hemozoin formation. acs.orgnih.gov

The 4-Amino Group: The nitrogen atom at the C-4 position serves as the linker for the side chain. nih.gov

A Basic Amine in the Side Chain: A protonatable nitrogen in the side chain is necessary for accumulation in the parasite's acidic food vacuole via pH trapping. youtube.comnih.gov

Pharmacophore models are developed by aligning the structures of active compounds and identifying common chemical features. nih.gov Optimization efforts focus on modifying the side chain to enhance potency against resistant strains, improve metabolic stability, and reduce toxicity, while maintaining the core pharmacophoric elements. researchgate.netnih.gov For example, shortening the linker between the two nitrogen atoms in the side chain has been shown to be a viable strategy to enhance activity against both sensitive and resistant parasite strains. nih.gov

Computational and Theoretical Studies on 7 Chloro 4 1 Pyrrolidinyl Quinoline and Derivatives

Molecular Docking and Ligand-Target Interactions

Molecular docking simulations are pivotal in elucidating the binding modes and affinities of 7-chloroquinoline (B30040) derivatives with various biological targets. These studies have been instrumental in understanding their mechanism of action across different therapeutic areas.

For instance, derivatives of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline have been investigated for their insecticidal properties through molecular docking simulations with acetylcholinesterase (AChE), a key enzyme in the nervous system of insects. These simulations suggested that certain hybrids can bind to both the catalytic active site (CAS) and the periphery of the enzyme cavity, acting as mixed (competitive and noncompetitive) inhibitors. Other derivatives were found to bind primarily to the perimeter of the enzyme cavity, functioning as noncompetitive inhibitors nih.govresearchgate.net.

In the context of antimalarial drug development, molecular docking studies of 7-chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines have identified them as potential novel inhibitors of plasmepsin 2, a crucial enzyme in the lifecycle of Plasmodium falciparum nih.govresearchgate.net. Similarly, docking studies have been employed to understand the interactions of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids with the P. falciparum enzyme dihydropteroate synthase (PfDHPS), revealing that these inhibitors can comfortably fit into the active site of the enzyme nih.gov.

Furthermore, in the realm of cancer research, the docking of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanone derivatives with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II) has demonstrated binding modes akin to known inhibitors, suggesting a potential mechanism for their cytotoxic effects nih.gov. The versatility of the 7-chloroquinoline scaffold is also evident in studies targeting HIV, where pyrazoline and pyrimidine-containing derivatives have shown good binding interactions with the active domain of HIV reverse transcriptase in docking simulations nih.gov.

Table 1: Summary of Molecular Docking Studies on 7-Chloroquinoline Derivatives

| Derivative Class | Target Enzyme/Receptor | Therapeutic Area | Key Findings |

|---|---|---|---|

| 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinolines | Acetylcholinesterase (AChE) | Insecticidal | Mixed and noncompetitive inhibition by binding to catalytic and peripheral sites. nih.govresearchgate.net |

| 7-Chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines | Plasmepsin 2 | Antimalarial | Potential as novel plasmepsin 2 inhibitors. nih.govresearchgate.net |

| 7-Chloro-4-(piperazin-1-yl)quinoline-sulfonamides | Dihydropteroate Synthase (PfDHPS) | Antimalarial | Inhibitors fit well into the active site of the enzyme. nih.gov |

| 1-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)-ethanones | VEGFR-II | Anticancer | Binding mode similar to known VEGFR-II inhibitors. nih.gov |

| Pyrazoline and pyrimidine containing quinolines | HIV Reverse Transcriptase | Antiviral | Good binding interactions with the active domain of the receptor. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR analyses have been conducted on a series of side-chain modified 4-amino-7-chloroquinolines to determine the structural requirements for their antimalarial activities against both chloroquine-sensitive and resistant strains of Plasmodium falciparum researchgate.net. These studies have led to the development of statistically significant 2D QSAR models, which can be instrumental in designing more potent analogs as antimalarial agents researchgate.net. For instance, a study on N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives utilized DRAGON descriptors to rationalize their antimalarial activity, highlighting the importance of topological and physicochemical features tandfonline.com. The developed QSAR models showed that increased centricity in the molecules is a preferred feature for antimalarial activity tandfonline.com.

Furthermore, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on quinoline-based derivatives to identify the essential structural requirements for improving their antimalarial activity nih.gov. The contour maps generated from these models provide a visual representation of how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity, thus guiding the design of novel derivatives with potent antimalarial activity nih.gov.

In Silico Predictions for Biological Activity

In silico methods are widely used to predict the biological activity of compounds, saving time and resources in the early stages of drug discovery. Various derivatives of 7-chloroquinoline have been subjected to in silico screening for a range of biological activities.

For example, in silico studies have been used to predict the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of novel quinoline-3-carboxylic acid derivatives to assess their potential as antibacterial agents researchgate.net. Similarly, the antibacterial potential of other quinoline (B57606) derivatives has been evaluated through in silico methods, which have shown substantial antibacterial potential against tested strains researchgate.net.

In the search for new antimalarial agents, in silico tools have been used to carry out drug-likeness and ADMET (Absorption, Distribution, Metabolism, Elimination, and Toxicity) studies on 7-chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines nih.govresearchgate.net. These predictions help in identifying candidates with acceptable drug-like properties for further development nih.gov. The anti-inflammatory and antinociceptive properties of 7-chloro-4-(phenylselanyl) quinoline and its analogues have also been investigated using in silico analysis, which suggested higher affinity for COX-2 over COX-1 nih.gov.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into the stability of interactions and conformational changes.

MD simulations have been employed to evaluate the antimalarial activity of 7-chloroquinoline-based Schiff-bases by investigating their binding affinities with target proteins researchgate.net. These simulations can help to confirm the stability of the interactions observed in molecular docking studies and provide a more accurate prediction of the binding free energy. The results from MD simulations often correlate well with experimental findings researchgate.net.

Conformational analysis, often as a part of MD simulations or through other computational methods, is crucial for understanding the three-dimensional structure of flexible molecules like 7-chloroquinoline derivatives. A study on the crystal structure of a hydrated form of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline revealed that the piperazinyl ring adopts a chair conformation mdpi.compreprints.orgresearchgate.net. The quinoline double-ring itself shows a distortion from planarity mdpi.compreprints.orgresearchgate.net. Understanding the preferred conformations of these molecules is essential for designing ligands that fit optimally into the binding site of a target protein.

Theoretical Investigations of Crystallization Mechanisms

Theoretical studies play a significant role in understanding the crystallization process of pharmaceutical compounds, including the formation of different crystal forms like polymorphs and solvates.

A detailed solid-state characterization of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate has been performed using single-crystal X-ray diffraction analysis mdpi.compreprints.orgresearchgate.net. This study revealed a one-dimensional supramolecular network stabilized by hydrogen bonding interactions between the quinoline derivative and water molecules mdpi.compreprints.org. The analysis of intermolecular interactions, such as π–π stacking involving the chloro-benzene rings of the quinoline unit, provides insights into the forces that govern the crystal packing mdpi.compreprints.org. Such a thorough structural characterization is essential for understanding the relative stability of different solid-state forms, which can significantly impact the physicochemical properties and bioavailability of a drug mdpi.com.

Prediction of Drug-Likeness Properties

The prediction of drug-likeness is a critical step in the early phase of drug discovery, helping to filter out compounds that are unlikely to become successful drugs. This is often done by evaluating their physicochemical properties based on established rules like Lipinski's rule of five.

Several studies on 7-chloroquinoline derivatives have included the prediction of drug-likeness properties. For example, ADME (Adsorption, Distribution, Metabolism, and Excretion) predictions for 7-chloroquinoline sulphonamide derivatives indicated that the compounds possessed desirable drug-like properties for good bioavailability researchgate.net. Similarly, in silico studies on quinoline-1H-1,2,3-triazole molecular hybrids predicted excellent drug-like properties nih.gov.

The application of Lipinski's rule of five to newly synthesized 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids suggested high drug-likeness for some of the potent antimalarial compounds nih.gov. These predictions, along with other in silico ADMET assessments, are crucial for prioritizing compounds for further experimental evaluation researchgate.net.

Preclinical Pharmacokinetics and Metabolism Investigations of 7 Chloro 4 1 Pyrrolidinyl Quinoline Analogues

In Vitro Metabolic Stability Studies

The metabolic stability of a drug candidate is a critical determinant of its in vivo half-life and oral bioavailability. In vitro studies using liver microsomes are a standard method to assess this stability and to identify the enzymes responsible for metabolism. nih.gov For quinoline-based compounds, particularly those with a 7-chloroquinoline (B30040) scaffold, metabolism is a key factor in their disposition.

While specific in vitro metabolic stability data for 7-Chloro-4-(1-pyrrolidinyl)quinoline is not extensively published, valuable insights can be drawn from studies on structurally related analogues, such as chloroquine (B1663885). Chloroquine undergoes N-dealkylation by cytochrome P450 (CYP) enzymes, primarily to form desethylchloroquine (B194037) and bisdesethylchloroquine. researchgate.net Studies with human liver microsomes have indicated that multiple CYP enzymes are involved in this process. researchgate.net

It is anticipated that this compound would also be a substrate for CYP-mediated metabolism. The pyrrolidinyl moiety, a cyclic secondary amine, could be susceptible to various metabolic transformations, including:

Oxidative dealkylation: This could lead to the opening of the pyrrolidine (B122466) ring.

Hydroxylation: The addition of a hydroxyl group to the pyrrolidine ring or the quinoline (B57606) core.

N-oxidation: Formation of an N-oxide at the pyrrolidine nitrogen.